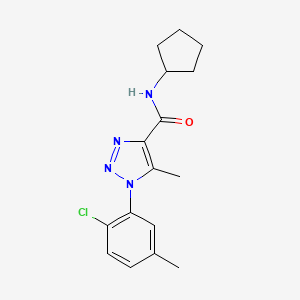
1-(4-tert-butylbenzoyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-butylbenzoyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane, often referred to as TBIS, is a heterocyclic compound containing both an amine and a sulfonamide functional group. It is a colorless, odorless, and highly water-soluble compound that has recently become a popular research tool for many scientific and medical applications. TBIS has been used in a variety of studies, such as drug design, chemical synthesis, and biochemical and physiological studies. Its versatility and range of applications have led to an increased interest in its synthesis, mechanisms of action, and potential therapeutic uses.
作用機序
The mechanism of action of TBIS is not yet fully understood. However, it is believed that TBIS acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, and as an activator of other enzymes, such as proteases. TBIS is also believed to interact with certain receptors, such as G-protein coupled receptors, to modulate their activity.
Biochemical and Physiological Effects
TBIS has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TBIS can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and activate other enzymes, such as proteases. In vivo studies have shown that TBIS can reduce inflammation and modulate the activity of G-protein coupled receptors.
実験室実験の利点と制限
The advantages of using TBIS in laboratory experiments include its high water solubility, its low toxicity, and its ability to modulate the activity of enzymes and receptors. The limitations of using TBIS include its low stability, its relatively low potency, and its potential to interfere with other drugs or compounds.
将来の方向性
Future research on TBIS could focus on understanding its mechanism of action and developing new methods for synthesizing TBIS. Additionally, further research could be done to investigate the potential therapeutic applications of TBIS and its potential interactions with other drugs or compounds. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing TBIS.
合成法
TBIS can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the condensation of a tert-butylbenzoyl chloride and an imidazole-4-sulfonamide. Other methods, such as the Buchwald-Hartwig coupling reaction and the Ugi reaction, have also been used to synthesize TBIS.
科学的研究の応用
TBIS has been used in a variety of scientific and medical studies. In drug design, TBIS has been used to synthesize various drug candidates and to study their pharmacokinetics and pharmacodynamics. In chemical synthesis, TBIS has been used to synthesize various organic compounds, such as amino acids and peptides. In biochemical and physiological studies, TBIS has been used to study the effects of various drugs on biological systems.
特性
IUPAC Name |
(4-tert-butylphenyl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-19(2,3)16-7-5-15(6-8-16)18(24)22-9-4-10-23(12-11-22)27(25,26)17-13-20-14-21-17/h5-8,13-14H,4,9-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAKCPGUDHFARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylbenzoyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6422093.png)

![3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6422114.png)

![N-benzyl-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine](/img/structure/B6422131.png)
![4-(cyclopropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6422142.png)
![2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B6422155.png)
![(2Z)-6-[(2-fluorophenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6422162.png)
![1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine](/img/structure/B6422163.png)
![4-hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6422176.png)
![(2Z)-6-[(4-fluorophenyl)methoxy]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6422177.png)
![10-(2,4-dimethylphenyl)-5-(pyridin-4-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6422180.png)
![5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B6422190.png)
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(1E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6422209.png)